molecular formula C15H10ClN B3023680 3-(4-Chlorophenyl)quinoline CAS No. 3237-59-0

3-(4-Chlorophenyl)quinoline

Cat. No.: B3023680
CAS No.: 3237-59-0
M. Wt: 239.7 g/mol
InChI Key: OUGALCPQLAAAOL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)quinoline is a chemical compound belonging to the quinoline family, characterized by a quinoline core structure with a 4-chlorophenyl group attached at the third position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

3-(4-Chlorophenyl)quinoline, a derivative of quinoline, has been found to exhibit a broad spectrum of bioactivities . Quinolines and their derivatives have been known to target DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . They also have the ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Mode of Action

The compound interacts with its targets, leading to inhibition of DNA replication in bacteria by inhibiting DNA gyrase and topoisomerase IV activities . In the case of HIV, it triggers the multimerisation of HIV-1 IN by binding to an allosteric site .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of DNA, thereby halting replication . In the context of HIV, the compound affects the integration of viral DNA into the host genome by triggering the multimerisation of HIV-1 IN .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure, which can affect their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA replication . In the case of HIV, the compound can potentially inhibit the integration of viral DNA into the host genome, thereby preventing the replication of the virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of quinoline derivatives . Additionally, the presence of other organic compounds can potentially affect the reactivity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)quinoline can be achieved through various methods, including classical and modern synthetic routes. Some common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

Properties

IUPAC Name

3-(4-chlorophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGALCPQLAAAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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